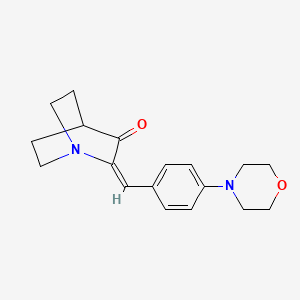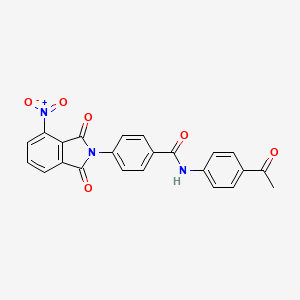
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide, also known as CDMQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide and has a cyano and dimethoxyphenyl group attached to it. CDMQA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for further study.
Mécanisme D'action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide in lab experiments is its potent anti-cancer properties. This compound has been found to inhibit the growth of various cancer cell lines, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide. One area of research is the development of more potent and selective derivatives of this compound that can target specific cancer cell types. Another area of research is the investigation of the mechanism of action of this compound and its potential interactions with other compounds. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and its potential as a therapeutic agent for cancer treatment.
Méthodes De Synthèse
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide with various reagents. One such method involves the reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)acetamide with 4,5-dimethoxy-2-nitrobenzaldehyde followed by reduction with sodium dithionite and reaction with cyanogen bromide.
Applications De Recherche Scientifique
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-10-15(12-21)16(11-19(18)26-2)22-20(24)13-23-9-5-7-14-6-3-4-8-17(14)23/h3-4,6,8,10-11H,5,7,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBMBOAFKKTZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCCC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B6022742.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6022746.png)
![N-(2-ethylphenyl)-2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6022748.png)

![ethyl (4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6022760.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6022775.png)
![{1-[(4-chloro-2-methylphenoxy)acetyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6022780.png)
![4-oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic acid](/img/structure/B6022782.png)

![(2E)-N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6022794.png)
![2-[4-(4-allyl-2-methoxyphenoxy)butoxy]-1,3-dichlorobenzene](/img/structure/B6022800.png)
![1-(2-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6022801.png)
![5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B6022802.png)
